4-Methoxy-3-pyrrolin-2-one

Beschreibung

Systematic Nomenclature and Molecular Formula

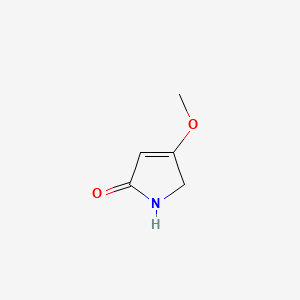

This compound possesses the molecular formula C₅H₇NO₂ with a molecular weight of 113.12 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-methoxy-2,5-dihydro-1H-pyrrol-2-one. Alternative systematic names include 4-methoxy-1,5-dihydro-2H-pyrrol-2-one and 3-methoxy-1,2-dihydropyrrol-5-one. The Chemical Abstracts Service registry number for this compound is 69778-83-2, which serves as its unique identifier in chemical databases.

The International Chemical Identifier key for this compound is TXKQBYYDTLOLHA-UHFFFAOYSA-N, providing a standardized representation of its molecular structure. The Simplified Molecular Input Line Entry System notation is expressed as COC1=CC(=O)NC1, which concisely describes the connectivity pattern of atoms within the molecule. This notation reveals the presence of a methoxy group attached to the four-position of the pyrrolinone ring system, with the carbonyl group located at the two-position of the five-membered heterocycle.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.12 g/mol |

| Chemical Abstracts Service Number | 69778-83-2 |

| International Chemical Identifier Key | TXKQBYYDTLOLHA-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | COC1=CC(=O)NC1 |

The compound exhibits multiple synonymous names in the chemical literature, including 4-methoxy-1H-pyrrol-2(5H)-one, 1,5-dihydro-4-methoxy-2H-pyrrol-2-one, and 2H-pyrrol-2-one, 1,5-dihydro-4-methoxy. This nomenclature diversity reflects the various numbering systems and naming conventions that have been employed to describe this heterocyclic structure across different chemical contexts and historical periods.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic analysis reveals that this compound exhibits a melting point range of 128.0-135.0 degrees Celsius, indicating its solid-state stability under standard conditions. The compound appears as white to cream-colored crystals or crystalline powder with a density of approximately 1.16 grams per cubic centimeter. The boiling point has been predicted to occur at 349.6 degrees Celsius at 760 millimeters of mercury pressure.

The three-dimensional molecular conformation of this compound has been characterized through X-ray crystallographic studies of related pyrrolinone derivatives. Analysis of the crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl] compounds reveals important structural features relevant to the parent pyrrolinone system. The pyrrolidine ring adopts a twisted conformation, with the mean plane of the ring system showing significant inclination angles relative to substituted aromatic groups. These conformational characteristics suggest that this compound likely exhibits similar flexibility in its ring conformation.

| Physical Property | Value |

|---|---|

| Melting Point | 128.0-135.0°C |

| Boiling Point | 349.6°C (predicted) |

| Density | 1.16 g/cm³ |

| Appearance | White to cream crystals |

| Form | Crystalline powder |

Crystal packing analysis of related pyrrolinone structures demonstrates the formation of hydrogen-bonded networks, with molecules linked through N-H···O and C-H···O hydrogen bonds. These intermolecular interactions contribute to the solid-state stability and influence the physical properties of the compound. The presence of the methoxy substituent at the four-position introduces additional conformational considerations, as the orientation of this group affects both intramolecular electronic effects and intermolecular packing arrangements.

Tautomeric Equilibria and Resonance Stabilization Effects

This compound exhibits significant tautomeric behavior, representing a lesser-known tautomeric form compared to its 3-pyrrolin-2-one relatives. The compound demonstrates highly controllable, multisite and multitype reactivities that are intimately connected to its tautomeric equilibria. These tautomeric interconversions play a crucial role in determining the chemical behavior and synthetic utility of the compound across various reaction conditions.

The tautomeric equilibrium in this compound systems involves the migration of hydrogen atoms and the redistribution of electron density within the heterocyclic framework. Similar to the well-documented tautomerism observed in 2-pyridone systems, where lactam-lactim tautomerization occurs, pyrrolinone derivatives can undergo analogous structural rearrangements. The energy difference between tautomeric forms is typically small, resulting in rapid interconversion between different structural isomers under ambient conditions.

Computational studies on related 4-acetyl-3-hydroxy-3-pyrroline-2-ones have revealed that tautomerism occurs due to slight energy differences between alternative forms, coupled with significantly large rate constants for transformation between tautomers. The broadening of peaks observed in carbon-13 nuclear magnetic resonance spectra for certain carbon atoms provides experimental evidence for the dynamic nature of these tautomeric equilibria. This spectroscopic behavior suggests that this compound similarly exists as a mixture of rapidly interconverting tautomeric forms in solution.

The methoxy substituent at the four-position influences the tautomeric equilibrium by providing electron-donating effects that stabilize certain resonance forms. The oxygen atom of the methoxy group can participate in resonance interactions with the adjacent carbon-carbon double bond and the carbonyl group, creating a stabilized electronic structure. This electronic stabilization affects both the ground-state energy of different tautomers and the activation barriers for tautomeric interconversion.

Comparative Analysis with Related Pyrrolinone Derivatives

This compound can be systematically compared with other members of the pyrrolinone family to understand its unique structural and chemical characteristics. The compound shares fundamental structural features with 3-pyrrolin-2-ones, 4-pyrrolin-2-ones, and various substituted derivatives, yet exhibits distinct properties attributable to the specific positioning and nature of the methoxy substituent.

Comparative studies with 4-pyrrolin-2-ones reveal that these compounds represent reticent tautomeric relatives of the more commonly encountered 3-pyrrolin-2-ones. Despite their infrequent appearance in the chemical literature, 4-pyrrolin-2-ones demonstrate highly versatile synthetic applications and serve as excellent intermediates in the preparation of key alkaloid structures. The multisite and multitype reactivity patterns observed in these systems make them valuable building blocks for complex molecule synthesis.

Analysis of related compounds such as 1-(4-hydroxybutyl)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one demonstrates the structural diversity achievable within the pyrrolinone framework. These compounds exhibit similar five-membered lactam cores but differ in their substitution patterns and functional group arrangements. The presence of different substituents significantly influences the chemical behavior, with modifications at the nitrogen atom, carbon backbone, and oxygen-containing groups each contributing distinct reactivity profiles.

| Compound Type | Key Structural Features | Reactivity Characteristics |

|---|---|---|

| This compound | Methoxy at position 4, lactam carbonyl | Multisite reactivity, tautomeric equilibria |

| 3-Pyrrolin-2-ones | Various substitution patterns | More commonly studied, established reactivity |

| 4-Pyrrolin-2-ones | Alternative tautomeric forms | Reticent tautomers, versatile intermediates |

| N-Substituted derivatives | Alkyl or aryl groups on nitrogen | Modified electronic properties |

The electronic effects of the methoxy substituent distinguish this compound from unsubstituted pyrrolinones and those bearing different functional groups. Methoxy groups are known electron-donating substituents that activate adjacent positions toward electrophilic attack while simultaneously stabilizing positive charge development through resonance effects. This electronic influence manifests in the compound's reactivity patterns and its utility as a synthetic intermediate in complex molecule construction.

Crystallographic comparisons with related structures, such as those observed in 5-hexyl-1-[(S)-2-hydroxy-1-phenylethyl]-4-methoxy-1H-pyrrol-2(5H)-one derivatives, provide insights into the conformational preferences and solid-state packing arrangements of methoxy-substituted pyrrolinones. These structural studies reveal the importance of substituent positioning in determining overall molecular geometry and intermolecular interactions, which ultimately influence both physical properties and chemical reactivity patterns.

Eigenschaften

IUPAC Name |

3-methoxy-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-8-4-2-5(7)6-3-4/h2H,3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKQBYYDTLOLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341673 | |

| Record name | 4-Methoxy-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69778-83-2 | |

| Record name | 4-Methoxy-3-pyrrolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,5-dihydro-1H-pyrrol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Two-Step Bromination and Ammonia Treatment

- Step 1: Bromination of a suitable precursor using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride (CCl4) under heating.

- Step 2: Treatment of the brominated intermediate with aqueous ammonia at 20 °C for 12 hours, yielding 4-methoxy-3-pyrrolin-2-one with approximately 73% yield.

This method is referenced in Tetrahedron Letters (Jones and Bates, 1986) and involves radical bromination followed by nucleophilic substitution with ammonia.

Condensation of Amino Acid Esters with 2,5-Dimethoxy-2,5-dihydrofuran

- Procedure: Stirring 2,5-dimethoxy-2,5-dihydrofuran in acidic aqueous medium (pH 1) at room temperature for 12 hours, followed by addition of amino acid methyl esters.

- Reaction: The amino acid esters condense with the dihydrofuran to form 3-pyrrolin-2-one derivatives, including 4-methoxy substituted analogs.

- Purification: After neutralization and extraction, products are purified by flash chromatography.

- Yields: Variable, typically in the range of 25-33% depending on the amino acid ester used.

This one-pot synthesis is well-characterized by NMR, IR, and mass spectrometry, confirming the structure of the pyrrolinone ring with methoxy substitution at position 4.

Acid Hydrolysis and Catalytic Hydrogenation of 4-Halo-3-alkoxy-2E-butenoic Acid Esters

- Starting Material: 4-chloro-3-methoxy-2E-butenoic acid methyl ester.

- Step 1: Reaction with glycine in aqueous solution at pH 7-13 and 50-100 °C to form 4-(alkoxy)-3-pyrrolin-2-on-1-yl-acetic acid derivatives.

- Step 2: Acid hydrolysis of the alkoxy group using aqueous mineral acids (e.g., HCl) at 0-100 °C.

- Step 3: Catalytic hydrogenation in acidic aqueous medium using ruthenium on carbon catalyst at 0-70 °C and 5-50 bar hydrogen pressure.

- Step 4: Esterification with aliphatic alcohols (C1-C4) under acidic conditions or with thionyl chloride.

- Step 5: Final reaction with ammonia to yield the target compound or related amides.

This process is industrially relevant, providing good overall yields and high purity. The hydrogenation step is critical for converting the dioxopyrrolidin intermediate to the hydroxy-oxopyrrolidin derivative, which is then converted to the methoxy-substituted pyrrolinone.

Use in Total Synthesis of Complex Molecules

This compound is also synthesized as an intermediate in complex synthetic sequences, such as the total synthesis of 2-(p-hydroxybenzyl)-prodigiosins. In these cases, it is prepared from pyrrole-carboxylates via Friedel-Crafts acylation, reduction, and decarboxylation steps, followed by functional group transformations to install the methoxy and pyrrolinone moieties.

- The condensation method yields products confirmed by 1H and 13C NMR, IR spectroscopy, and mass spectrometry, showing characteristic signals for the methoxy group and pyrrolinone ring protons and carbons.

- The bromination-ammonia method provides a straightforward route with moderate to good yield and is suitable for scale-up due to simple reagents and conditions.

- The acid hydrolysis and hydrogenation route is notable for its industrial applicability, allowing for continuous processing and high purity, with ruthenium catalysts providing efficient hydrogenation under mild conditions.

- In total synthesis applications, this compound is accessed via multi-step sequences involving classical organic transformations, demonstrating its versatility as a synthetic intermediate.

The preparation of this compound is well-documented through several synthetic strategies, each with distinct advantages:

- The bromination followed by ammonia treatment offers a concise two-step synthesis.

- The condensation with amino acid esters provides structural diversity for derivative synthesis.

- The acid hydrolysis and catalytic hydrogenation process is industrially robust and yields high-purity products.

- Its role as a key intermediate in complex total syntheses underscores its synthetic utility.

These methods are supported by comprehensive analytical characterization and have been validated in both academic and industrial contexts.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-3-pyrrolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxide.

Reduction: Reduction of the compound can yield 4-methoxy-3-pyrrolidin-2-one.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 4-Methoxy-3-pyrrolidin-2-one.

Substitution: Various substituted pyrrolinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The compound is often synthesized through methods that involve cyclization reactions or functionalization of simpler precursors. For instance, it serves as a precursor in synthesizing complex natural products and pharmaceuticals, such as the Bcl inhibitor Obatoclax and the marine alkaloid Lepadiformine.

Antimicrobial Properties

Research indicates that 4-Methoxy-3-pyrrolin-2-one exhibits significant antimicrobial activity. It has been evaluated against various pathogens, demonstrating potential as an effective antimicrobial agent. For example, its derivatives have shown promising activity against Plasmodium falciparum, the causative agent of malaria .

Anticancer Activity

The compound is also studied for its anticancer properties. Prodigiosenes, which are structurally related compounds, have been reported to exhibit notable anticancer activity. Structural modifications of these compounds have led to the development of analogs with enhanced efficacy against cancer cells .

Case Studies

- Antimalarial Activity : A study reported that this compound derivatives significantly reduced parasitemia in murine models infected with Plasmodium yoelii. The most effective compounds demonstrated over 90% reduction in parasite levels after treatment .

- Anticancer Potential : In vitro studies on prodigiosenes derived from this compound revealed that certain modifications could enhance their anticancer efficacy, particularly against breast and colon cancer cell lines .

Industrial Applications

In addition to its biological activities, this compound finds applications in materials science. It is utilized in the production of advanced polymers due to its unique chemical properties that allow for the creation of novel materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-pyrrolin-2-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Weight : 113.11 g/mol

- Safety Profile : Labeled with hazard codes R36/37/38 (irritant to eyes, respiratory system, and skin) and S22 (avoid inhalation of dust) .

- Biosynthetic Relevance: The 4-methoxy-3-pyrrolin-2-one unit is synthesized in nature via hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathways, involving O-methylation of β-ketothioesters .

This moiety is integral to natural products such as althiomycin , sintokamide A , and dolastatin 15 , as well as synthetic prodiginines with antimalarial activity .

Structural and Functional Analogues

The table below compares this compound with structurally related natural and synthetic compounds, emphasizing substituents, sources, and bioactivities:

Key Research Findings

Natural Products with this compound

- Althiomycin : Produced by Streptomyces althioticus and Serratia marcescens, this antibiotic’s activity against Mycobacterium tuberculosis and Gram-positive bacteria is attributed to the this compound pharmacophore. Its low cytotoxicity and prokaryote selectivity make it a therapeutic candidate, though synthetic challenges limit development .

- Dolastatin 15: A marine-derived anticancer agent with extreme potency (IC₅₀ in nM range). Its pyrrolinone moiety is biosynthetically analogous to althiomycin, involving NRPS-PKS logic .

Structural Modifications and Activity Trends

- Methoxy vs. Benzyloxy : Replacing the methoxy group with benzyloxy in 4-benzyloxy-3-pyrrolin-2-one increases steric bulk and lipophilicity, altering solubility and interaction with biological targets .

- Side Chain Variations : In althiomycin, the thioester side chain is critical for binding to bacterial ribosomes, while dolastatin 15’s peptide chain enhances cytotoxicity .

Biologische Aktivität

4-Methoxy-3-pyrrolin-2-one is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves various chemical reactions, including the Mukaiyama aldol condensation. This method allows for the formation of prodigiosenes, which are derivatives of this compound, known for their anticancer and antimicrobial activities .

Anticancer Properties

This compound and its derivatives exhibit significant anticancer activity. Research indicates that these compounds can inhibit cell growth in various cancer cell lines. For instance, prodigiosenes derived from this compound have shown efficacy against leukemia cell lines, including K562 cells, which are associated with chronic myelogenous leukemia (CML) .

Table 1: Anticancer Activity of Prodigiosenes

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| Prodigiosin | K562 | 0.5 | 1.0 | 2.0 |

| Prodigiosin-Me | K562 | 0.6 | 1.2 | 2.5 |

| Compound 15b | K562 | 0.3 | 0.8 | 1.5 |

The above table summarizes the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) for various prodigiosenes against the K562 cell line .

Antimalarial Activity

In addition to its anticancer properties, this compound has demonstrated antimalarial activity against Plasmodium falciparum. Studies have shown that certain analogs can reduce parasitemia significantly in murine models:

Table 2: Antimalarial Efficacy of Prodigiosenes

| Compound | Dose (mg/kg/day) | Parasitemia Reduction (%) |

|---|---|---|

| Prodigiosin | 25 | >90 |

| Compound X | 5 | >60 |

| Compound Y | 25 | 100 |

These findings suggest that modifications to the alkyl chain length and other structural features can enhance the oral efficacy of these compounds .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of various prodigiosenes on leukemia cell survival using a zebrafish xenotransplantation model. The results indicated that structural modifications could retain or enhance the anti-proliferative properties compared to natural products .

- In Vivo Efficacy : In vivo studies demonstrated that certain analogs of this compound could achieve complete parasite clearance in murine malaria models without evident toxicity, highlighting their potential as therapeutic agents .

- Mechanistic Insights : The mechanisms through which these compounds exert their bioactivity include the inhibition of specific signaling pathways such as Wnt/β-catenin, modification of p53 functions, and disruption of cellular membranes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-3-pyrrolin-2-one, and how can yield be maximized while minimizing side products?

- Methodological Answer : The compound can be synthesized via cyclization of appropriately substituted precursors. For instance, adapting protocols from analogous pyrrolidinone derivatives, a two-step approach involving acylation followed by ring closure under basic conditions (e.g., K₂CO₃ in DMF) is recommended . Key parameters include stoichiometric control of methoxy-group precursors and reaction temperature (typically 50-80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is critical to isolate the product ≥95% purity .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the methoxy group (δ ~3.3 ppm for –OCH₃) and lactam carbonyl (δ ~170 ppm). High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H]+ for C₅H₇NO₂ at m/z 113.0477). Cross-reference with published spectral data for analogous compounds (e.g., GEO-01727 in ) ensures accuracy .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the lactam ring. Periodic stability testing via HPLC (C18 column, acetonitrile/water gradient) is advised to monitor degradation, particularly under humid conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological activities (e.g., enzyme inhibition)?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the lactam carbonyl and methoxy group, identifying reactive sites for functionalization. Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., CRF-1 receptors, as in ) can predict binding affinities. Validate predictions with in vitro assays (e.g., IC₅₀ measurements using fluorescence polarization) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound derivatives?

- Methodological Answer : Address discrepancies via iterative ADME-Tox profiling :

- In vitro : Measure metabolic stability using liver microsomes (human/rat) and plasma protein binding (equilibrium dialysis).

- In vivo : Conduct pharmacokinetic studies (e.g., intravenous/oral dosing in rodents) to assess bioavailability and tissue distribution.

Cross-analyze results with structural analogs (e.g., SAR trends in ) to refine hypotheses .

Q. How can researchers optimize regioselectivity during functionalization of the pyrrolinone core?

- Methodological Answer : Employ directed ortho-metalation (DoM) strategies using lithium amides (e.g., LDA) at low temperatures (–78°C) to selectively modify the 5-position. For electrophilic substitutions, leverage steric and electronic effects of the methoxy group to favor para-addition on the aromatic ring. Monitor regioselectivity via LC-MS and 2D NMR (NOESY) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.